molecular formula C14H20N4O3 B2590176 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine CAS No. 2034318-56-2

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Cat. No. B2590176
CAS RN: 2034318-56-2
M. Wt: 292.339
InChI Key: SWFTYJUKXPXPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine, a component of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Synthetic strategies for pyrrolidine compounds generally involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring, a part of this compound, is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

One study explored the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines , which involves a reaction starting from a 4-amino-5-bromo-2-chloro-6-methylpyrimidine. This process includes alkylation and substitution reactions, leading to the development of compounds with potential antibacterial properties. The research highlights the versatility of pyrimidine derivatives in chemical synthesis and their relevance in creating compounds with biological activities (Rahimizadeh et al., 2011).

Biological Activities and Applications

Another area of research involves the reactivation of inhibited acetylcholinesterase , where compounds derived from 4-methylpyrimidine have been shown to be effective. Such studies are crucial for understanding mechanisms to counteract organophosphate intoxication, showcasing the compound's potential in medical and biochemical research (Ashani et al., 1965).

Advanced Materials and Chemistry

Research on lanthanide complexes with N,N′-dipyrrolidine-N′′-trichloracetylphosphortriamide and other ligands has been conducted to understand the coordination compounds' structure and magnetic properties. Such studies contribute to the development of materials with specific magnetic and spectroscopic characteristics, applicable in various technological and scientific fields (Znovjyak et al., 2009).

Organocatalytic Synthesis

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] is another significant area of research. These derivatives exhibit important biological activities, and the development of enantioselective methods for their synthesis is crucial for advancing medicinal chemistry and drug discovery efforts (Chen et al., 2009).

Future Directions

While specific future directions for this compound were not found, the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-11-15-4-2-13(16-11)21-12-3-5-18(10-12)14(19)17-6-8-20-9-7-17/h2,4,12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFTYJUKXPXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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